molecular formula C21H17BrN2O3S B2701377 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 683250-66-0

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B2701377
CAS RN: 683250-66-0
M. Wt: 457.34
InChI Key: SKAXHJKYIUVXGI-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

One study examined the molecular structure of related acrylonitriles, noting the absence of direction-specific intermolecular interactions in (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. This compound showcases orientational disorder in its thienyl fragment and forms simple hydrogen-bonded chains in related molecules through C-H...N hydrogen bonds (Cobo et al., 2006).

Anticancer Potential

Another pivotal area of research highlights the synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles, including compounds with structural similarities to the molecule , to develop new cancer drugs. These compounds demonstrated significant in vitro anticancer activities against human breast cancer (MCF-7), prostate cancer (PC-3), and ovarian cancer (A2780) cell lines (Özen et al., 2016).

Cytotoxic Activities and SAR

Research into 23 acrylonitriles substituted with triazoles or benzimidazoles revealed their cytotoxic potency on human cancer cell lines. The study found that compounds with specific heterocyclic substitutions and a 5-nitrothiophen-2-yl ring exhibited significant potency, suggesting the potential for these structures in developing anticancer agents (Sa̧czewski et al., 2004).

Reduction to Amino Derivatives

A study on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , with lithium aluminum hydride produced (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights a method for altering the functional groups on these molecules, potentially affecting their reactivity and biological activities (Frolov et al., 2005).

Photoluminescence Characteristics

The synthesis and investigation of 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, similar in structure to the compound of interest, have been studied for their photoluminescent properties. These compounds emit green fluorescence, indicating potential applications in organic electronics or as fluorescence markers (Xu et al., 2012).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAXHJKYIUVXGI-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.